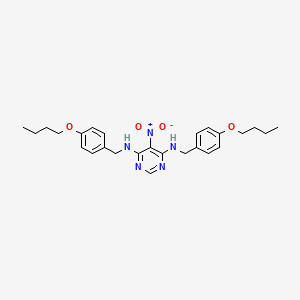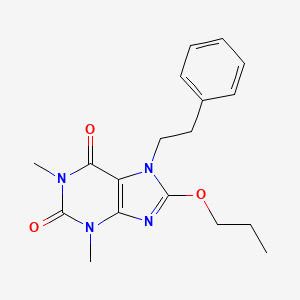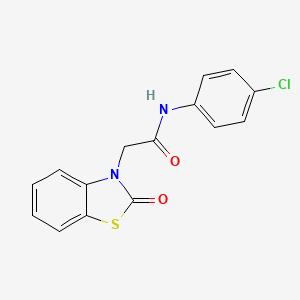
N,N'-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two butoxybenzyl groups attached to the nitrogen atoms of the pyrimidine ring, along with a nitro group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-butoxybenzyl chloride: This is achieved by reacting 4-butoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 4-butoxybenzylamine: The 4-butoxybenzyl chloride is then reacted with ammonia to form 4-butoxybenzylamine.
Synthesis of 5-nitropyrimidine-4,6-diamine: This involves the nitration of pyrimidine-4,6-diamine using a mixture of concentrated sulfuric acid and nitric acid.
Final coupling reaction: The 4-butoxybenzylamine is then coupled with 5-nitropyrimidine-4,6-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial nitration equipment to ensure safety and efficiency.
Automated coupling reactions: Utilizing automated reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the butoxybenzyl groups.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Alkyl halides, aryl halides.
Hydrolysis conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N,N’-bis(4-butoxybenzyl)-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Hydrolysis: Formation of 5-nitropyrimidine-4,6-diamine and butoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxybenzyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine
- N,N’-bis(4-ethoxybenzyl)-5-nitropyrimidine-4,6-diamine
- N,N’-bis(4-propoxybenzyl)-5-nitropyrimidine-4,6-diamine
Uniqueness
N,N’-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of butoxy groups, which provide specific steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Eigenschaften
Molekularformel |
C26H33N5O4 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
4-N,6-N-bis[(4-butoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H33N5O4/c1-3-5-15-34-22-11-7-20(8-12-22)17-27-25-24(31(32)33)26(30-19-29-25)28-18-21-9-13-23(14-10-21)35-16-6-4-2/h7-14,19H,3-6,15-18H2,1-2H3,(H2,27,28,29,30) |
InChI-Schlüssel |
GHFQZOYLPZOALT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11616451.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616468.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)

![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11616480.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616485.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616495.png)
![methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11616499.png)
![4-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11616500.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)
![N',N'-dimethyl-N-(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)ethane-1,2-diamine](/img/structure/B11616513.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11616520.png)
